

Butyl crotonate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl crotonate*

Cat. No.: *B3427411*

[Get Quote](#)

An In-Depth Technical Guide to **Butyl Crotonate** Isomers

This guide provides a comprehensive overview of the key isomers of **butyl crotonate**: **n-butyl crotonate**, **sec-butyl crotonate**, and **tert-butyl crotonate**. Aimed at researchers, scientists, and drug development professionals, this document details their chemical properties, synthesis protocols, and applications, with a focus on their role as versatile chemical intermediates.

Core Data Presentation

The isomers of **butyl crotonate**, while sharing the same molecular formula and weight, exhibit distinct physical properties due to their structural differences. These properties are summarized below.

Property	n-Butyl Crotonate	sec-Butyl Crotonate	tert-Butyl Crotonate
CAS Number	591-63-9, 7299-91-4	10371-45-6, 44917-51-3	79218-15-8
Molecular Formula	C ₈ H ₁₄ O ₂	C ₈ H ₁₄ O ₂	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol [1][2]	142.2 g/mol [3]	142.20 g/mol [4]
Appearance	Colorless to pale yellow liquid	Colorless liquid	Colorless to almost colorless clear liquid[5][6]
Boiling Point	180 °C	166 °C[3]	82 °C / 97 mmHg
Flash Point	64 °C	57.4 °C[7]	23 °C[4]
Density	0.901-0.909 g/cm ³ @ 25 °C	0.89 g/cm ³	0.89 g/cm ³
Refractive Index	1.425-1.435 @ 20 °C	1.4280-1.4290 @ 20 °C[7]	1.425 @ 20 °C[4]

Synthesis and Experimental Protocols

The most common method for synthesizing **butyl crotonate** isomers is the Fischer esterification of crotonic acid with the corresponding butanol isomer, typically catalyzed by a strong acid like sulfuric acid.

General Fischer Esterification for n-Butyl Crotonate

This protocol describes a general procedure for the synthesis of **n-butyl crotonate** via Fischer esterification.

Materials:

- Crotonic acid
- n-Butanol

- Concentrated sulfuric acid
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Diethyl ether
- Boiling chips

Procedure:

- In a round-bottom flask, combine crotonic acid and an excess of n-butanol.
- Add a catalytic amount of concentrated sulfuric acid and a few boiling chips.
- Set up a reflux condenser and heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and remove the excess n-butanol and solvent under reduced pressure.
- Purify the resulting **n-butyl crotonate** by fractional distillation.

Detailed Protocol for sec-Butyl Crotonate Synthesis

The following is a detailed experimental protocol for the synthesis of **sec-butyl crotonate**.

Materials:

- Crotonic acid (3 moles, 258 g)[7]
- sec-Butyl alcohol (5 moles, 370 g)[7]
- Concentrated sulfuric acid (6-7 mL)[7]
- Benzene (300 mL)[7]
- 10% Sodium carbonate solution[7]
- Saturated sodium chloride solution[7]
- Magnesium sulfate[7]
- Diethyl ether (200 mL)[7]
- Boiling chips[7]

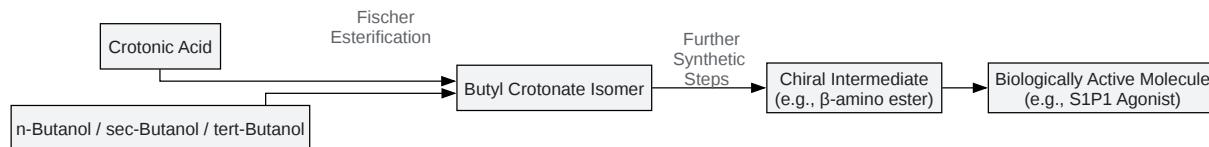
Procedure:

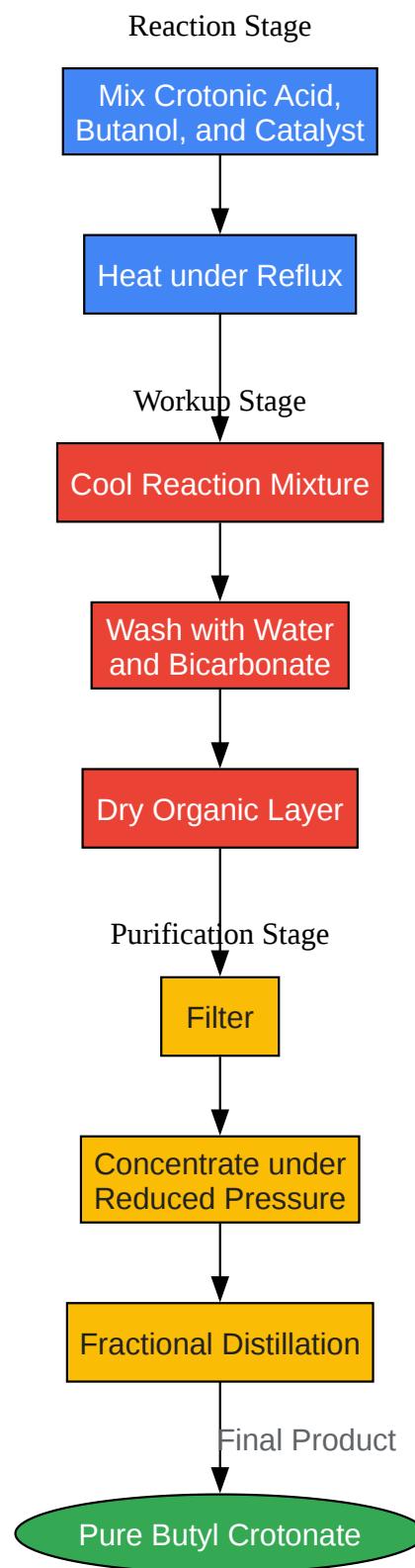
- Combine crotonic acid, sec-butyl alcohol, concentrated sulfuric acid, and benzene in a 2-liter round-bottomed flask with a few boiling chips.[7]
- Fit the flask with a water separator and a reflux condenser.[7]
- Heat the mixture under reflux for approximately 12 hours, or until water separation ceases.[7]
- Cool the reaction mixture and dilute it with 200 mL of diethyl ether.[7]
- Wash the solution with a 10% sodium carbonate solution until it is neutral to litmus, followed by a wash with a saturated sodium chloride solution.[7]
- Dry the organic layer over magnesium sulfate.[7]
- Distill off the solvent and fractionate the ester under reduced pressure. The boiling point of **sec-butyl crotonate** is 74–75°C at 30 mm Hg.[7]

Synthesis of tert-Butyl Crotonate

A method for synthesizing **tert-butyl crotonate** involves the reaction of lithium tert-butoxide with crotonyl chloride.

Materials:


- Methylolithium
- Acetone
- Crotonyl chloride
- Tetrahydrofuran (THF) or diethyl ether
- Water
- Sodium chloride


Procedure:

- In a nitrogen atmosphere at -5°C to 0°C, add methylolithium to THF or diethyl ether.[8]
- Slowly add acetone dropwise, maintaining the temperature below 0°C.[8]
- Allow the mixture to return to room temperature and stir for 30 minutes to form lithium tert-butoxide.[8]
- Add crotonyl chloride dropwise, keeping the reaction temperature below 40°C.[8]
- After the addition is complete, heat the mixture to reflux and stir for 1 hour.[8]
- Cool the reaction to 0°C and pour it into ice-cold water containing sodium chloride.[8]
- Separate the organic layer, and extract the aqueous layer with diethyl ether or methyl tert-butyl ether.[8]
- Combine the organic phases, dry them, concentrate, and purify by vacuum distillation to obtain **tert-butyl crotonate**.[8]

Role in Synthetic Chemistry

Butyl crotonate isomers are valuable starting materials in organic synthesis. Their carbon-carbon double bond and ester functionality allow for a variety of chemical transformations. A notable application is in the synthesis of chiral molecules for drug development. For instance, **tert-butyl crotonate** is a precursor for the synthesis of chiral tert-butyl β -aminobutyrate, a key building block for more complex molecules. It is also used to synthesize molecules with S1P1/Edg1 receptor agonist activity.^[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Buy Butyl crotonate (EVT-335961) | 7299-91-4 [evitachem.com]
- 4. guidechem.com [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Butyl crotonate | C8H14O2 | CID 5366039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102276462A - Synthesis method of tert butyl crotonate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Butyl crotonate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3427411#butyl-crotonate-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b3427411#butyl-crotonate-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com